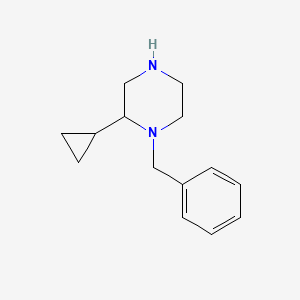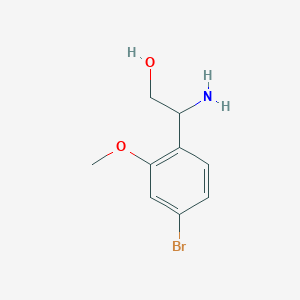![molecular formula C10H16ClNOS B13556837 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H16ClNOS and a molecular weight of 233.76 g/mol . This compound is known for its unique structure, which includes a methoxy group, a methylsulfanyl group, and an ethanamine moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzaldehyde with ethanamine in the presence of hydrochloric acid . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . The process is optimized to maximize yield and minimize waste, ensuring cost-effective production. Quality control measures are implemented at various stages of the production process to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Methoxy-4-(methylthio)phenyl]ethan-1-aminehydrochloride .
- 2-[4-(Methylsulfonyl)phenyl]ethylamine .
Uniqueness
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is unique due to its combination of a methoxy group, a methylsulfanyl group, and an ethanamine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C10H16ClNOS |
|---|---|
Molecular Weight |
233.76 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-12-10-7-9(13-2)4-3-8(10)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H |
InChI Key |
PZDXUEQHNDKWAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
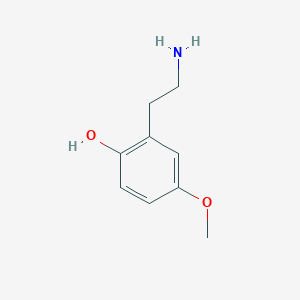
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)

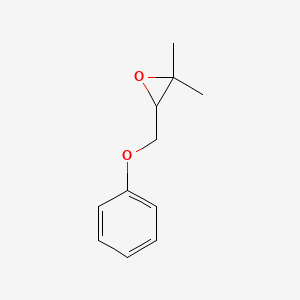
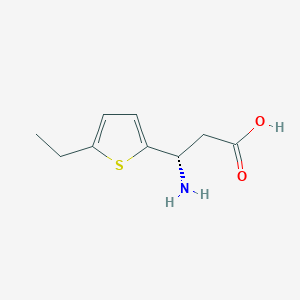

![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)


